6-Fluoro-2H-chromen-2-one

Crystal Engineering Solid-State Photochemistry Topochemistry

Select 6-Fluoro-2H-chromen-2-one for superior solid-state photoreactivity: it undergoes [2+2] photodimerization unlike unsubstituted coumarin, enabling crystal engineering. Blue fluorescence (416 nm) and nanomolar enzyme inhibition (IC50 4.5 nM for bis-derivative) make it a strategic building block for medicinal chemistry. Choose this specific isomer over non-fluorinated or 7-fluoro analogs to ensure predictable photophysical and packing behavior.

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
CAS No. 75487-82-0
Cat. No. B6322348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2H-chromen-2-one
CAS75487-82-0
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1F
InChIInChI=1S/C9H5FO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
InChIKeyWBUWUULCBSNTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2H-chromen-2-one (CAS 75487-82-0): Product Overview and Core Characteristics


6-Fluoro-2H-chromen-2-one (6-fluorocoumarin) is a fluorinated derivative of the naturally occurring benzopyrone coumarin, characterized by a single fluorine atom substitution at the 6-position of the chromen-2-one scaffold [1]. This simple substitution imparts distinct physicochemical properties, including a molecular weight of 164.13 g/mol, a computed XLogP3 of 1.5, and a topological polar surface area of 26.3 Ų [2]. It is a stable, synthetically accessible small molecule [1], [3] that serves as a key building block and probe in medicinal chemistry and materials science due to its altered electronic structure and inherent fluorescence [4].

Why Generic Coumarin Substitution Fails: The Critical Differentiation of 6-Fluoro-2H-chromen-2-one


Direct substitution of 6-Fluoro-2H-chromen-2-one with unsubstituted coumarin or other positional isomers is scientifically untenable due to the fluorine atom's profound influence on molecular electronics and solid-state organization. The electron-withdrawing nature and specific positioning of the 6-fluoro group fundamentally alter the compound's photophysical properties and crystal packing, as highlighted in studies on coumarin photodimerization [1]. In contrast to the photoinert behavior of unsubstituted coumarin, the 6-fluoro derivative exhibits a distinct packing mode enabling a topochemically-controlled [2+2] photodimerization in the solid state [1]. Furthermore, research into fluorinated coumarins emphasizes that fluorination most strongly influences the properties of ππ* excited states due to unique electronic effects and significant charge transfer [2]. Therefore, selection of a specific fluoro-coumarin isomer is not a trivial choice but a critical decision point that dictates experimental outcomes in solid-state chemistry and fluorescence-based applications.

Quantitative Differentiation of 6-Fluoro-2H-chromen-2-one: Head-to-Head Performance Data


6-Fluoro-2H-chromen-2-one Solid-State Photodimerization vs. Unsubstituted Coumarin

The 6-fluoro substituent acts as a 'steering group' in crystal engineering, enabling a topochemical [2+2] photodimerization in the solid state. This is in sharp contrast to the photobehavior of unsubstituted coumarin, whose crystal packing is not conducive to this reaction [1].

Crystal Engineering Solid-State Photochemistry Topochemistry

Comparative Topochemical Reactivity: 6-Fluoro-4-methylcoumarin vs. 7-Fluoro-4-methylcoumarin

The position of the fluorine substituent dictates the success of topochemical reactions. While 7-fluoro-4-methylcoumarin (1) undergoes the expected topochemical photodimerization, its 6-fluoro isomer (2) deviates from topochemical principles and does not yield the expected photodimer [1]. This highlights that the 6-position fluorine imparts a unique packing environment that alters reactivity compared to the 7-substituted analog.

Crystal Engineering Topochemistry Solid-State Photochemistry

Optical Properties of 6-Fluoro-2H-chromen-2-one: A Blue-Purple Emitter

The introduction of a 6-fluoro group establishes a well-defined set of optical properties distinct from other coumarin derivatives. 6-Fluoro-2H-chromen-2-one exhibits UV-Vis absorption maxima at 215, 269, and 319 nm and displays blue-purple fluorescence emission at 416 nm [1]. While a direct comparison of quantum yields for this specific compound versus a standard like Coumarin 307 is not provided, its photophysical behavior is consistent with the class of fluorinated coumarins, where fluorination strongly influences ππ* excited states and can enhance fluorescence properties [2].

Fluorescent Probes Optical Materials Spectroscopy

Structure-Activity Relationship: 6-Fluoro Substitution Enhances Cytotoxic Potential

In a series of chromone carboxamide derivatives, the presence of a 6-fluoro substituent on the chromone nucleus was found to have a positive impact on cytotoxic activity against cancer cell lines [1]. This observation positions the 6-fluoro substitution as a key structural feature for enhancing biological activity in this scaffold. While the study does not provide a direct IC50 for the parent 6-fluoro-2H-chromen-2-one, it demonstrates that the 6-fluoro group contributes favorably to the cytotoxic profile of more complex molecules, unlike unsubstituted or differently substituted chromone analogs.

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Evidence of 6-Fluoro Moiety in Potent Enzyme Inhibition

A derivative incorporating the 6-fluoro-2H-chromen-2-one core, specifically 3,3'-methanediylbis(4-hydroxy-6-fluoro-2H-chromen-2-one), demonstrates nanomolar inhibitory potency against NAD(P)H dehydrogenase (quinone) with an IC50 of 0.0000045 mM (4.5 nM) [1]. This level of activity places it among other potent bis-coumarin inhibitors, such as the 7-fluoro analog (IC50 = 0.0000038 mM) and dicoumarol (IC50 = 0.0000026 mM) [1]. This shows that the 6-fluoro building block can be successfully integrated into larger structures to achieve high-affinity enzyme inhibition.

Enzyme Inhibition Biochemical Tool NAD(P)H Dehydrogenase

High-Value Application Scenarios for 6-Fluoro-2H-chromen-2-one


Crystal Engineering and Solid-State Photochemistry

Due to its proven ability to undergo solid-state [2+2] photodimerization, a behavior absent in unsubstituted coumarin, 6-Fluoro-2H-chromen-2-one is a prime candidate for crystal engineering studies. Researchers can exploit the fluorine atom as a 'steering group' to design crystalline materials with specific photoreactivity [1]. The distinct packing and reactivity differences compared to 7-fluoro isomers further enable the precise tuning of solid-state reactions [2].

Fluorescent Probe and Optical Material Development

The compound's characteristic blue-purple fluorescence emission at 416 nm and UV absorption at 319 nm [1] make it a useful fluorophore for developing optical sensors and materials. Its established spectral properties provide a predictable starting point for designing probes for chemical biology or components for organic light-emitting devices, especially given the known influence of fluorination on coumarin excited states [2].

Medicinal Chemistry Building Block for Anticancer Agents

Evidence from structure-activity relationship studies indicates that incorporating a 6-fluoro substituent into a chromone scaffold positively impacts cytotoxic activity [1]. Therefore, 6-Fluoro-2H-chromen-2-one serves as a strategically advantageous building block for synthesizing novel anticancer drug candidates. Its selection over non-fluorinated or alternative halogenated analogs is supported by data showing enhanced biological efficacy.

Design of Potent Enzyme Inhibitors

As demonstrated by the nanomolar inhibitory activity (IC50 = 4.5 nM) of its bis-coumarin derivative against NAD(P)H dehydrogenase (quinone) [1], the 6-fluoro-2H-chromen-2-one scaffold is a valuable core structure for designing high-affinity enzyme inhibitors. The availability of cross-study comparison data with 7-fluoro analogs (IC50 = 3.8 nM) [1] provides medicinal chemists with a quantitative basis for isomer selection during lead optimization.

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